

Application Note: Safe Handling and Disposal of 25C-NB3OMe Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 25C-NB3OMe hydrochloride

Cat. No.: B593412

[Get Quote](#)

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting. **25C-NB3OMe hydrochloride** is a potent research chemical with limited toxicological data. It is structurally related to other N-benzylphenethylamines (NBOMes) known to cause severe adverse effects and fatalities in humans.^{[1][2][3]} All procedures must be conducted with the assumption that this compound is highly toxic and active at very low doses. A thorough, site-specific risk assessment must be performed before any handling.

Compound Identification and Properties

25C-NB3OMe is a derivative of the phenethylamine hallucinogen 2C-C and acts as a potent partial agonist for the human 5-HT2A receptor.^[4] Due to its high potency, it must be classified and handled as a high-potency active pharmaceutical ingredient (HPAPI), requiring specialized containment.^{[5][6]}

Table 1: Chemical and Physical Properties of **25C-NB3OMe Hydrochloride**

Property	Value	Reference
Chemical Name	2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride	
Synonym(s)	2C-C-NB3OMe	[4]
CAS Number	1566571-57-0	[7]
Molecular Formula	C ₁₈ H ₂₂ CINO ₃ • HCl	[8]
Formula Weight	372.3 g/mol	[8][9]
Appearance	Crystalline Solid	[10]
Purity (Typical)	≥98%	[9][10]

| Solubility | Soluble in DMF (10 mg/ml), DMSO (3 mg/ml), Ethanol (5 mg/ml) | [10] |

Hazard Assessment and Toxicology

No formal Occupational Exposure Limit (OEL) or LD₅₀ value has been established for **25C-NB3OMe hydrochloride**. However, the NBOMe class of compounds is associated with extreme toxicity.[2] Doses of the related 25C-NBOMe are reported to be active in the 200-1000 µg range.[1] Personnel must assume that exposure to microgram quantities of powder could result in adverse health effects.

Table 2: Summary of Known Clinical Effects from NBOMe Class Intoxication

Symptom / Effect	Description	Reference(s)
Sympathomimetic	Tachycardia (rapid heart rate), hypertension (high blood pressure), hyperthermia.	[11] [12] [13]
Neurological	Agitation, aggression, severe anxiety, seizures, visual and auditory hallucinations.	[1] [11] [12] [13]
Systemic	Metabolic acidosis, acute kidney injury, rhabdomyolysis (muscle breakdown).	[1] [11] [12]

| Fatality | Multiple deaths have been attributed to NBOMe-related toxicity. |[\[1\]](#)[\[11\]](#)[\[12\]](#) |

Note: The absence of a hazard classification on some supplier Safety Data Sheets (SDS) likely reflects a lack of data, not a lack of hazard, and should be disregarded in favor of treating this compound as highly potent.

Experimental Protocols: Safe Handling

The primary principle for handling **25C-NB3OMe hydrochloride** is containment at the source.

[\[5\]](#) Open handling of the powder form is strictly prohibited.[\[14\]](#)

Engineering Controls

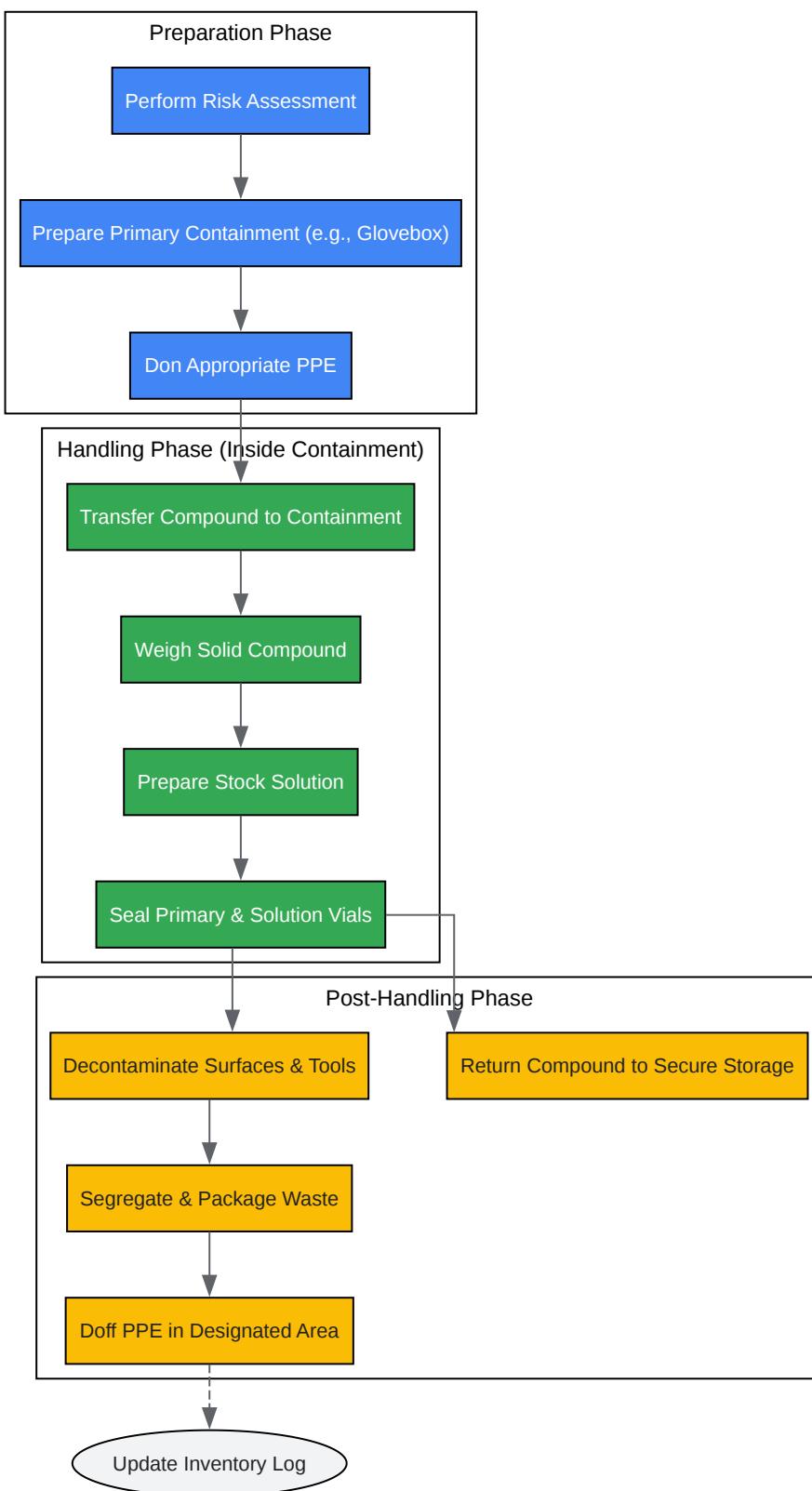
- Primary Containment: All manipulations of the solid compound (e.g., weighing, aliquoting, reconstituting) MUST be performed within a certified containment system, such as a negative pressure glovebox, containment ventilated enclosure (CVE), or weighing and dispensing containment isolator.[\[5\]](#)[\[14\]](#) This equipment must be proven to operate at a performance target below the assumed OEL (e.g., <10 µg/m³).[\[6\]](#)[\[14\]](#)
- Secondary Containment: The laboratory where the compound is handled should be maintained under negative pressure relative to adjacent corridors, with access controlled via an airlock.[\[14\]](#)

Personal Protective Equipment (PPE)

Engineering controls are the primary barrier; PPE is a secondary measure. The following minimum PPE is required when working within the secondary containment area.

Table 3: Required Personal Protective Equipment

Task	Lab Coat / Gown	Gloves	Eye Protection	Respiratory Protection
Storage/Transport	Disposable Gown	1 Pair Nitrile	Safety Glasses	Not Required (if container sealed)
Handling Solid	Disposable Gown	Double Nitrile	Safety Goggles	Elastomeric Half-Mask Respirator with P100 Cartridges (or PAPR)


| Handling Solutions | Disposable Gown | Double Nitrile | Safety Goggles | Required if outside of primary containment |

Protocol: Compound Receipt, Storage, and Logging

- Upon receipt, visually inspect the external packaging for any damage or contamination within a designated receiving area.
- Do not open the primary container. Transport the sealed container to the designated high-potency compound storage area.
- Store the compound in a clearly labeled, sealed, and secured container at -20°C.^[9] The storage location (e.g., freezer) must be labeled with appropriate warnings indicating high-potency compounds.
- Maintain a detailed inventory log for all potent compounds, tracking receipt, usage (weighed amounts), and disposal.

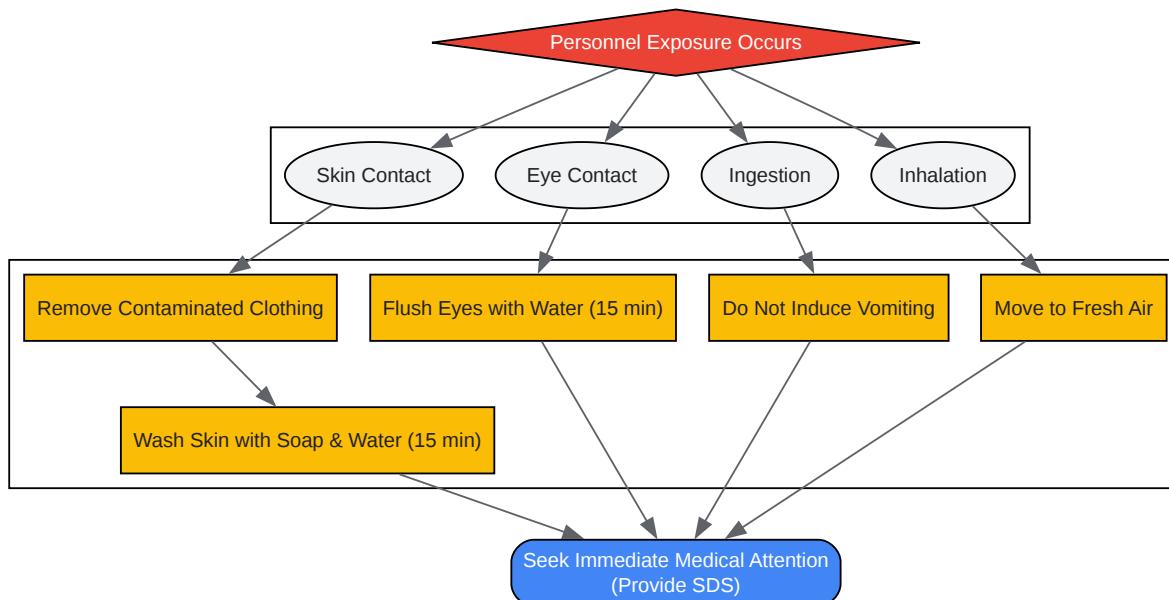
Protocol: Weighing and Solution Preparation

- Assemble all necessary items (vials, spatula, solvent, pipettors) and place them inside the primary containment unit before starting.
- Line the work surface of the containment unit with a plastic-backed absorbent pad.[\[15\]](#)
- Don all required PPE as specified in Table 3.
- Carefully open the container and weigh the desired amount of **25C-NB3OMe hydrochloride** using a tared weigh boat or by weighing directly into the receiving vial.
- Once weighing is complete, securely close the primary compound container.
- Add the desired solvent to the vial containing the weighed powder. Use syringes and needles with Luer-lock fittings to prevent accidental disconnection.[\[15\]](#)
- Cap the vial and mix until the solid is fully dissolved.
- Clean the spatula and any affected surfaces inside the containment unit before removing items. (See Section 5.1).
- All disposable items used in the process (weigh boat, pipette tips, absorbent pad) are to be treated as contaminated waste. (See Section 5.2).

[Click to download full resolution via product page](#)Diagram 1: General workflow for handling solid **25C-NB3OMe hydrochloride**.

Emergency Procedures

An emergency response plan must be established and all personnel trained on its execution.


[16] An emergency spill kit and first aid supplies must be readily accessible.

Spills

- Small Spill (inside containment):
 - Decontaminate using an appropriate procedure (See Section 5.1).
 - Collect all cleanup materials and dispose of them as hazardous waste.
- Spill (outside containment):
 - Evacuate the immediate area. Alert personnel and restrict access.
 - If the spill involves powder, DO NOT attempt to sweep it up dry. Cover gently with plastic-backed absorbent pads.
 - Trained emergency response personnel wearing appropriate PPE (including respiratory protection) should perform the cleanup.
 - The area must be thoroughly decontaminated and validated by surface wipe testing before being returned to service.

Personnel Exposure

- Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention.[17]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
- Ingestion:DO NOT induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.[17]

[Click to download full resolution via product page](#)

Diagram 2: Decision tree for personnel exposure response.

Decontamination and Disposal Procedures

All waste generated from handling **25C-NB3OMe hydrochloride** must be treated as hazardous waste. Do not dispose of this compound or its waste in standard trash or via the sewer system. [15][18]

Decontamination

- Equipment/Surfaces: A validated cleaning procedure is critical.[16] A suggested method is a multi-step process:
 - Wipe surfaces with a detergent solution to remove bulk material.
 - Wipe surfaces with a solvent known to solubilize the compound (e.g., ethanol).

- Wipe surfaces with purified water.
- Validation: Cleaning effectiveness should be verified via surface sampling (e.g., wipe tests) and analysis to ensure no residual compound remains.

Waste Management and Disposal

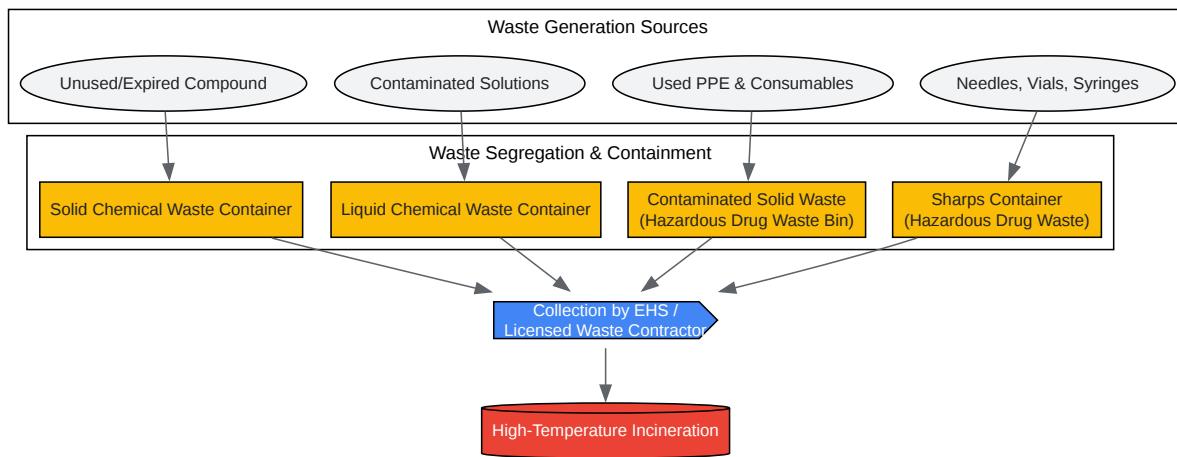

All waste must be segregated into clearly labeled, sealed containers for collection by a licensed hazardous waste disposal contractor, typically for destruction via incineration.[\[19\]](#)[\[20\]](#)

Table 4: Waste Stream Segregation and Disposal

Waste Stream	Description	Container Type	Disposal Path
Solid Chemical Waste	Expired or unused solid 25C-NB3OMe hydrochloride.	Labeled, sealed container (e.g., original vial inside a secondary container).	EHS/Hazardous Waste Contractor
Liquid Chemical Waste	Unused solutions, decontamination rinsate.	Labeled, sealed, compatible solvent waste container.	EHS/Hazardous Waste Contractor
Contaminated Sharps	Needles, syringes, glass vials, ampules.	Puncture-proof sharps container labeled "Hazardous Drug Waste". [15]	EHS/Hazardous Waste Contractor

| Contaminated Solid Waste | Used PPE (gloves, gowns), absorbent pads, weigh boats, plasticware. | Lined, sealed container (e.g., drum or box) labeled "Hazardous Drug Waste".[\[15\]](#)
| EHS/Hazardous Waste Contractor |

Note: Some facilities may utilize chemical neutralization systems with activated carbon to render psychoactive substances inert before disposal; consult with your institution's environmental health and safety (EHS) office to determine if this is an approved method.[\[21\]](#)

[Click to download full resolution via product page](#)

Diagram 3: Waste disposal pathway for **25C-NB3OMe hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. europeanreview.org [europeanreview.org]
- 2. [Frontiers](http://frontiersin.org) | NBOMes—Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 3. [Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-\[\(2-Methoxyphenyl\) Methyl\]Ethanamine Derivatives on Blotter Paper - PMC](http://www.ncbi.nlm.nih.gov/pmc/articles) [pmc.ncbi.nlm.nih.gov]
- 4. [25C-NB3OMe - Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 5. escopharma.com [escopharma.com]

- 6. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSRS [precision.fda.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 13. Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. pharmtech.com [pharmtech.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 20. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 21. rxdestroyer.com [rxdestroyer.com]
- To cite this document: BenchChem. [Application Note: Safe Handling and Disposal of 25C-NB3OMe Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593412#safe-handling-and-disposal-procedures-for-25c-nb3ome-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com